Ethyl 3-amino-4-(cyclopentylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(cyclopentylamino)benzoate (ECPBA) is an organic compound of the benzoic acid family. It is a colorless liquid with a pungent odor and high boiling point. ECPBA has a wide range of applications in scientific research, as a synthetic intermediate, and in the production of pharmaceuticals. It is used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other drugs. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- A study demonstrated a new method for synthesizing ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a compound closely related to ethyl 3-amino-4-(cyclopentylamino)benzoate. This synthesis used hydrazine hydrate reduction and was noted for its simplicity and high yield, suggesting potential for industrial production (Fang Qiao-yun, 2012).
- Another research focused on the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate, highlighting the significance of electronic states in understanding the fluorescent properties of these compounds (P. C. Weisenborn, A. Huizer, C. Varma, 1989).
Pharmacological and Biological Applications :
- A study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride (SAR150640) as a potent and selective β3-adrenoceptor agonist, suggesting its potential for treating preterm labor (T. Croci et al., 2007).
Applications in Materials Science :
- Research into Schiff base compounds derived from ethyl-4-amino benzoate showed that they have significant optical nonlinear properties, making them potential candidates for applications in optical limiting technologies (Hasanain A. Abdullmajed et al., 2021).
properties
IUPAC Name |
ethyl 3-amino-4-(cyclopentylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-4-6-11/h7-9,11,16H,2-6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJFIJRFOVRYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(cyclopentylamino)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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